molecular formula C9H7F3N4 B1301447 4-Hydrazino-2-(trifluoromethyl)quinazoline CAS No. 154136-31-9

4-Hydrazino-2-(trifluoromethyl)quinazoline

Cat. No. B1301447
CAS RN: 154136-31-9
M. Wt: 228.17 g/mol
InChI Key: OBZZCRXGECYMPR-UHFFFAOYSA-N
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Description

The compound 4-Hydrazino-2-(trifluoromethyl)quinazoline is a derivative of quinazoline, a bicyclic aromatic compound that is a part of various pharmacologically active compounds. The hydrazino group attached to the quinazoline ring can act as a versatile precursor for synthesizing a range of heterocyclic compounds, which have shown potential in medicinal chemistry, particularly as antihistaminic agents .

Synthesis Analysis

The synthesis of quinazoline derivatives typically involves the cyclization of hydrazinoquinazolines with various one-carbon donors. For instance, the starting material 2-hydrazino-3-phenylquinazolin-4(3H)-one was synthesized from aniline by a novel route and then cyclized to produce 1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones . Similarly, 2-hydrazino-3-benzyl-3H-quinazolin-4-one was synthesized from benzylamine and further cyclized to yield 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones . These innovative synthetic routes provide access to a variety of quinazoline derivatives with potential pharmacological activities.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the presence of a triazolo ring fused to the quinazoline core. This structural motif is common in the synthesized compounds, such as 1,2,4-triazolo[4,3-a]quinazolin-5-ones . The precise molecular structure of these compounds is confirmed by various spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry .

Chemical Reactions Analysis

The hydrazino group in quinazoline derivatives is reactive and can undergo cyclization reactions with one-carbon donors to form triazolo-annelated quinazolines . These cyclization reactions are crucial for the synthesis of various quinazoline derivatives with potential biological activities. Additionally, the hydrazino moiety can be replaced by other functional groups, such as hydroxyamino, to yield different analogues, although this may affect the biological activity of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the substituents on the quinazoline ring. These properties are essential for determining the compounds' pharmacokinetic profiles and their suitability as drug candidates. The synthesized quinazoline derivatives exhibit significant in vivo H1-antihistaminic activity with minimal sedation, suggesting favorable pharmacological properties . The antimalarial and antitumor properties of some quinazoline derivatives have also been investigated, although modifications to the 4-amino group, such as replacing it with a hydrazino group, have been found to reduce these activities .

Scientific Research Applications

Anti-inflammatory Applications

Research has demonstrated the potential of 4-Hydrazino-2-(trifluoromethyl)quinazoline and its derivatives in anti-inflammatory applications. Notably, certain synthesized compounds using this chemical as a starting material exhibited significant anti-inflammatory activity, marked by their ability to reduce formalin-induced paw edema in rats, similar to the reference drug, Diclofenac sodium. The study also highlighted the importance of specific structural fragments in these compounds for their anti-inflammatory properties (Martynenko et al., 2019).

Antimicrobial Agents

4-Hydrazino-8-(trifluoromethyl)quinoline, closely related to this compound, was used as a starting material to synthesize novel pyrazolo[3,4-d]pyrimidine derivatives. These derivatives underwent thorough antimicrobial screening, revealing their potential as antibacterial and antifungal agents. The synthesis process and the significant antimicrobial activity of these compounds highlight the chemical's versatility and potential in developing new therapeutic agents (Holla et al., 2006).

H1-Antihistaminic Agents

In a notable study, a series of novel 1-substituted-4-(2-methylphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, synthesized from 2-hydrazino-3-(2-methylphenyl)-3H-quinazolin-4-one, showcased significant in vivo H1-antihistaminic activity. This finding underscores the compound's potential in developing new classes of antihistaminic agents, marking a significant stride in allergy treatment research (Alagarsamy et al., 2008).

Safety and Hazards

The safety information available indicates that 4-Hydrazino-2-(trifluoromethyl)quinazoline is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

[2-(trifluoromethyl)quinazolin-4-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4/c10-9(11,12)8-14-6-4-2-1-3-5(6)7(15-8)16-13/h1-4H,13H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZZCRXGECYMPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363080
Record name 4-hydrazino-2-(trifluoromethyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831688
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

154136-31-9
Record name 4-hydrazino-2-(trifluoromethyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

4-Chloro-2-trifluoromethylquinazoline (46.4 g, 0.2 mole) was taken up in ethanol (500 ml). Hydrazine hydrate (20 ml, 0.4 mole) was added and the contents refluxed for 2 hours. On cooling, the yellow precipitate was filtered and slurried in water (500 ml) to removed hydrazine hydrochloride. Filtration gave the product as a yellow crystalline solid, 34.5 g (76%).
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Synthesis routes and methods III

Procedure details

To a solution of 4-chloro-2-(trifluoromethyl)quinazoline (2.0 g, 8.6 mmol) and hydrazine (0.27 mL, 8.6 mmol) in 20 mL of tetrahydrofuran was added 1.8 g (13 mmol) of potassium carbonate. The resultant suspension was stirred at ambient temperature for 2 hours. The reaction mixture was partitioned between ethyl acetate and water. The aqueous layer was extracted with ethyl acetate and the combined organics were dried over magnesium sulfate. After filtration, the organics were concentrated in vacuo to yield a yellow solid that was recrystallized in ethyl acetate:hexanes. 1.1 g (56%) of yellow needle-like crystals were isolated.
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